molecular formula C16H16Cl2N2O B2534290 3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide CAS No. 853345-11-6

3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide

Cat. No.: B2534290
CAS No.: 853345-11-6
M. Wt: 323.22
InChI Key: HXGQSGZHKXOFED-UHFFFAOYSA-N
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Description

3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide core substituted with dichloro groups at the 3 and 4 positions, a cyclopropyl group, and a pyrrole moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with cyclopropylamine to yield 3,4-dichloro-N-cyclopropylbenzamide.

    Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced by reacting the benzamide intermediate with 1-methyl-1H-pyrrole-2-carboxaldehyde in the presence of a suitable base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-cyclopropylbenzamide: Lacks the pyrrole moiety.

    N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide: Lacks the dichloro groups.

    3,4-dichloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide: Lacks the cyclopropyl group.

Uniqueness

The presence of both the dichloro groups and the pyrrole moiety in 3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)11-4-7-14(17)15(18)9-11/h2-4,7-9,12H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGQSGZHKXOFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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